



# Illuminating Apoptosis: Caspase-Glo 8 Luminescent Assay for High-Throughput Screening

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Compound of Interest		
Compound Name:	Caspase-8 inhibitor	
Cat. No.:	B8056334	Get Quote

**Application Notes and Protocols** 

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The Caspase-Glo® 8 Assay is a homogeneous, luminescent assay designed for the sensitive and high-throughput quantification of caspase-8 activity.[1][2][3] Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, making it a key target in drug discovery for cancer and other diseases.[1][4] This assay's "add-mix-measure" format simplifies processing, making it ideal for automated high-throughput screening (HTS) of compound libraries to identify modulators of caspase-8 activity.[1][2] The assay is based on the cleavage of a specific luminogenic substrate, and the resulting luminescent signal is directly proportional to the amount of active caspase-8.[1][2]

#### **Principle of the Assay**

The Caspase-Glo® 8 Assay utilizes a proluminogenic substrate containing the caspase-8 recognition sequence, Leu-Glu-Thr-Asp (LETD).[1][5] In the presence of active caspase-8, the substrate is cleaved, releasing aminoluciferin. This liberated aminoluciferin is then consumed by a proprietary, thermostable luciferase (Ultra-Glo™ Recombinant Luciferase) in the reagent to generate a stable, "glow-type" luminescent signal.[1][2] The amount of light produced is

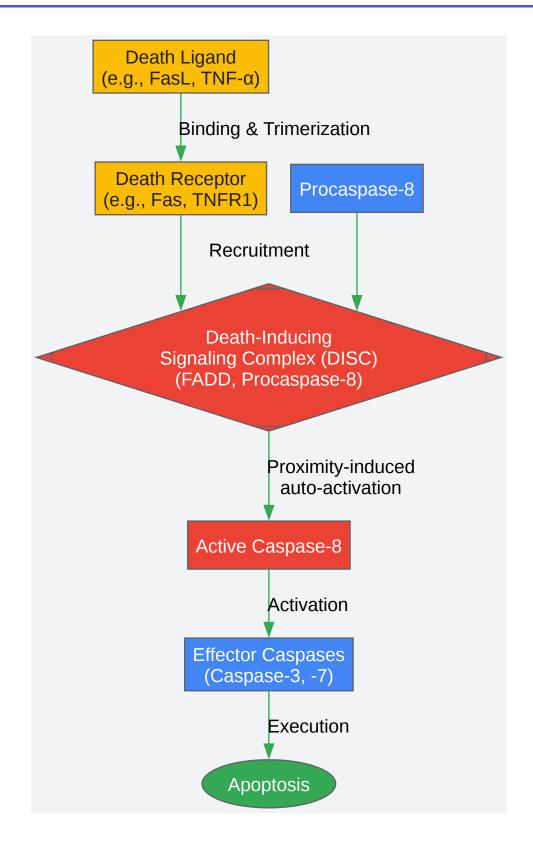


directly proportional to the caspase-8 activity in the sample.[1] The homogeneous format eliminates the need for cell lysis and sample transfer steps, streamlining the workflow for HTS applications.[1][6]

# **Signaling Pathway**

The following diagram illustrates the extrinsic apoptosis pathway leading to the activation of caspase-8.





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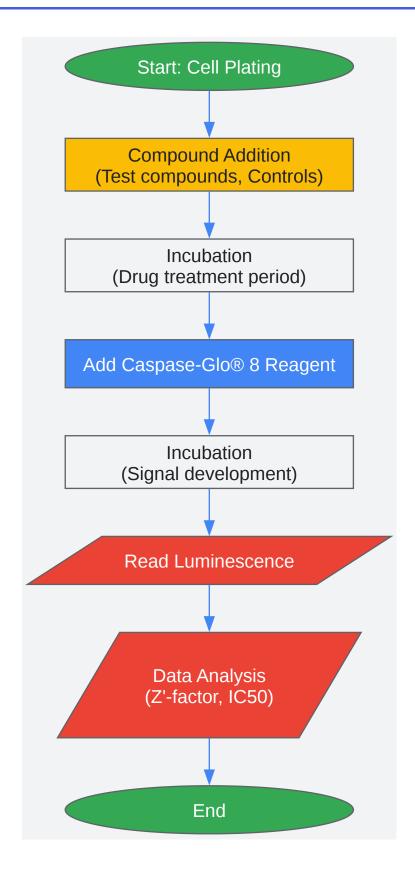
Caption: Extrinsic apoptosis signaling pathway.



# **Experimental Workflow**

The diagram below outlines the simple, automated workflow of the Caspase-Glo® 8 Assay for high-throughput screening.





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Caption: High-throughput screening workflow.



#### **Data Presentation**

Quantitative data from HTS assays are crucial for assessing assay performance and compound potency. The following tables summarize key performance metrics for the Caspase-Glo® 8 Assay.

Table 1: Assay Performance Characteristics

Parameter	Value	Conditions	Reference
Z'-factor	> 0.5 (Excellent)	General Guideline	[1]
0.957	Recombinant caspase-8 (10 U/mL) vs. no-caspase control in a 96-well plate.	[5][6]	
Signal Stability	"Glow-type" signal stable for several hours.	Allows for batch processing of plates.	[1]
Linearity	Linear over 3 orders of magnitude of caspase concentration.	Purified caspase-8.	[1]
Time to Read	Maximum sensitivity reached in as little as 30-60 minutes.	Cell-based and purified enzyme assays.	[1][2]

Table 2: Example IC50 Values for Caspase-8 Inhibitors

Inhibitor	Cell Line	Inducer	IC50 (nM)
Z-IETD-FMK	Jurkat	Anti-Fas mAb	~50
Compound X	User-defined	User-defined	User-determined
Compound Y	User-defined	User-defined	User-determined



Note: Specific IC50 values will vary depending on the cell type, inducer concentration, and experimental conditions.

# **Experimental Protocols Materials**

- Caspase-Glo® 8 Assay System (Promega, Cat. No. G8200, G8201, G8202)
- White, opaque-walled multiwell plates suitable for cell culture and luminescence readings (e.g., 96-well or 384-well)
- Cultured cells and appropriate cell culture medium
- Apoptosis-inducing agent (e.g., TNF-α, Fas Ligand)
- Test compounds and vehicle control (e.g., DMSO)
- Multichannel pipette or automated liquid handling system
- Plate shaker
- Luminometer capable of reading multiwell plates

#### **Reagent Preparation**

- Caspase-Glo® 8 Buffer: Thaw the buffer and equilibrate to room temperature.
- Caspase-Glo® 8 Substrate: Equilibrate the lyophilized substrate to room temperature.
- Caspase-Glo® 8 Reagent: Transfer the entire volume of the Caspase-Glo® 8 Buffer into the
  vial containing the lyophilized substrate. Mix by gentle vortexing until the substrate is
  completely dissolved. The reconstituted reagent is stable for use.

#### **Cell-Based Assay Protocol (96-well format)**

• Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for the cell line and duration of the experiment. A typical density is 10,000 cells per well in 80 μL of culture medium. Allow cells to attach overnight.



- · Compound Treatment:
  - Prepare serial dilutions of test compounds.
  - Add 10 μL of the compound dilutions to the respective wells.
  - Include positive controls (apoptosis inducer) and negative controls (vehicle).
- Induction of Apoptosis: Add 10 μL of the apoptosis-inducing agent to all wells except the negative control wells. The final volume in each well should be 100 μL.
- Incubation: Incubate the plate for a predetermined time to induce apoptosis (e.g., 4-6 hours).
   The optimal incubation time should be determined empirically for each cell line and inducer.
- Assay Reagent Addition:
  - Equilibrate the Caspase-Glo® 8 Reagent to room temperature.
  - Add 100 μL of the reconstituted Caspase-Glo® 8 Reagent to each well.
- Signal Development: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours to allow for signal stabilization.
- Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

#### **Data Analysis**

- Background Subtraction: Subtract the average luminescence value of the "no-cell" control wells from all other measurements.
- Z'-factor Calculation: Determine the assay quality by calculating the Z'-factor using the signals from the positive and negative controls. A Z'-factor greater than 0.5 indicates a robust assay suitable for HTS.
- IC50/EC50 Determination: For compound screening, plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine



the IC50 (for inhibitors) or EC50 (for activators) values.

#### Conclusion

The Caspase-Glo® 8 Assay provides a rapid, sensitive, and robust method for measuring caspase-8 activity in a high-throughput format.[1][5] Its simple "add-mix-measure" protocol and stable luminescent signal make it an ideal tool for drug discovery and apoptosis research, enabling the efficient screening and characterization of compounds that modulate the extrinsic apoptotic pathway.

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